

Compound of Interest

Compound Name: 2-Bromo-4-phenylpyridine

Cat. No.: B1345544

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-phenylpyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly for the development of novel pharmaceuticals. It is presented to serve as a practical resource for researchers in the field.

Synthesis of 2-Bromo-4-phenylpyridine

The most common and practical method for the synthesis of **2-bromo-4-phenylpyridine** is through a Sandmeyer-type reaction, starting from the reactant 2-amino-4-phenylpyridine.

Experimental Protocol: Synthesis of 2-Bromo-4-phenylpyridine

- Step 1: Diazotization. To a cooled (0–5 °C) solution of 2-amino-4-phenylpyridine (1.0 eq.) in 48% hydrobromic acid, a solution of sodium nitrite (1.1 eq.) is added. The mixture is stirred for 15 minutes.
- Step 2: Bromination. The cold diazonium salt solution is then added portion-wise to a suspension of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid. The mixture is stirred for 15 minutes.
- Step 3: Work-up and Purification. After the addition is complete, the reaction mixture is heated to 90 °C for 30 minutes and then cooled to room temperature. The mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with water, dried, and concentrated under reduced pressure to yield the product.

```
graph LR
    A[2-Amino-4-phenylpyridine] -- "1. NaNO2, HBr, 0-5 °C" --> B[Diazonium Salt]
    B -- "CuBr, HBr, 60-70 °C" --> C[2-Bromo-4-phenylpyridine]
```

The diagram illustrates the general workflow for the synthesis of 2-bromo-4-phenylpyridine. It starts with 2-Amino-4-phenylpyridine, which undergoes diazotization (Step 1) to form a Diazonium Salt intermediate. This intermediate then reacts with copper(I) bromide and hydrobromic acid (Step 2) to produce the final product, 2-Bromo-4-phenylpyridine.

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between **2-bromo-4-phenylpyridine** and a terminal ;

Quantitative Data for Sonogashira Coupling of 2-Bromopyridine Analogues

Terminal Alkyne	Pd Catalyst (mol%)
Phenylacetylene	$\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (3)
Trimethylsilylacetylene	$\text{Pd}(\text{PPh}_3)_4$ (5)
1-Heptyne	$\text{Pd}(\text{OAc})_2$ (2)
Propargyl alcohol	$\text{PdCl}_2(\text{PPh}_3)_2$ (2)

Note: Yields are based on reactions with various 2-bromopyridines and are representative.

In a Schlenk flask under an inert atmosphere, **2-bromo-4-phenylpyridine** (1.0 eq.), a palladium catalyst (e.g.,

```

```.dot
digraph "sonogashira_catalytic_cycle" {
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 node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
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 alkyne_complex [label="[Ar-Pd(II)(C≡CR)L2]"];
 product [label="Ar-C≡CR", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="FFFFFF"];

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 alkyne_complex -> product [style=dashed, arrowhead=none, color="#34A853"];
}

```

Caption: Experimental workflow for Buchwald-Hartwig amination.

## Heck Reaction

The Heck reaction provides a method for the arylation of alkenes using **2-bromo-4-phenylpyridine**, leading to the formation of arylated alkenes.

In a sealed tube, **2-bromo-4-phenylpyridine** (1.0 eq.), an alkene (e.g., styrene, 1.5 eq.), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 5 mol%), and a base (e.g., Na<sub>2</sub>CO<sub>3</sub>, 2.0 eq.) are heated at 120 °C for 24 hours.

## Stille Coupling

The Stille coupling involves the reaction of **2-bromo-4-phenylpyridine** with an organostannane reagent, offering a method for the formation of biaryl compounds.

To a solution of **2-bromo-4-phenylpyridine** (1.0 eq.) and an organostannane (e.g., tributyl(phenyl)tin, 1.1 eq.) in a mixture of toluene and THF (1:1 v/v), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 5 mol%) and a base (e.g., Na<sub>2</sub>CO<sub>3</sub>, 2.0 eq.) are added. The mixture is heated at 100 °C for 24 hours.

## Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient nature of the pyridine ring, further activated by the bromine atom at the 2-position, makes **2-bromo-4-phenylpyridine** highly reactive towards nucleophilic aromatic substitution (S<sub>N</sub>Ar).

Quantitative Data for S<sub>N</sub>Ar on 2-Bromopyridine Analogues

Nucleophile	Reagent
Methoxide	NaOMe
Ethoxide	NaOEt
Thiophenoxide	PhSNa
Morpholine	Morpholine/K <sub>2</sub> CO <sub>3</sub>

Note: Yields are representative for S<sub>N</sub>Ar reactions on activated 2-bromopyridines.

## Experimental Protocol: Methoxylation

**2-Bromo-4-phenylpyridine** (1.0 eq.) is added to a solution of sodium methoxide (1.5 eq.) in methanol. The mixture

```
```dot
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  edge [fontname="Arial", fontsize=10, color="#5F6368"];

  substrate [label="2-Bromo-4-phenylpyridine"];
  meisenheimer [label="Meisenheimer Complex\n(Anionic Intermediate)"];
  product [label="2-Methoxy-4-phenylpyridine", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

  substrate -- "Nucleophilic Attack\n(MeO-)" --> meisenheimer;
  meisenheimer -- "Loss of Leaving Group\n(Br-)" --> product;
}
```

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